molecular formula C14H18O3 B2590849 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde CAS No. 524732-38-5

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

Cat. No.: B2590849
CAS No.: 524732-38-5
M. Wt: 234.295
InChI Key: VPZVFXCBGLZFOZ-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a cyclopentyloxy group and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde typically involves the introduction of the cyclopentyloxy and ethoxy groups onto a benzaldehyde precursor. One common method involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

    Reduction: 4-(Cyclopentyloxy)-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the cyclopentyloxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(Cyclopentyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Cyclopentyloxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is unique due to the combination of the cyclopentyloxy and ethoxy groups attached to the benzaldehyde core. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-cyclopentyloxy-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZVFXCBGLZFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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